4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate
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Overview
Description
4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate is a complex organic compound featuring a diazonium group, a benzyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate typically involves the reaction of benzylamine with phenylamine to form the intermediate benzyl(phenyl)amine. This intermediate is then subjected to diazotization using nitrous acid to form the diazonium salt. The reaction conditions often require low temperatures to stabilize the diazonium group and prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain the required low temperatures and ensure consistent product quality. The use of automated systems can also help in controlling the reaction parameters precisely, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions, forming azo compounds with aromatic amines.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Aromatic amines and phenols under basic conditions.
Reduction: Sodium borohydride or stannous chloride in acidic conditions.
Major Products Formed
Substitution: Aryl halides, phenols, and nitriles.
Coupling: Azo compounds.
Reduction: Benzyl(phenyl)amine.
Scientific Research Applications
4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate involves the formation of reactive intermediates through the diazonium group. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved include nucleophilic substitution and radical formation, which are crucial for the compound’s reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
- 4-[Benzyl(phenyl)amino]-3-oxobut-2-en-2-olate
- 4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-ol
- 4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-thiolate
Uniqueness
4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate is unique due to its diazonium group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications and research purposes .
Properties
CAS No. |
112482-66-3 |
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Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-benzyl-2-diazo-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H15N3O2/c1-13(21)16(19-18)17(22)20(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
InChI Key |
KLHAIDLVMKXGPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])C(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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